molecular formula C10H14O6 B1595524 Ethylene glycol diacetoacetate CAS No. 5459-04-1

Ethylene glycol diacetoacetate

Cat. No.: B1595524
CAS No.: 5459-04-1
M. Wt: 230.21 g/mol
InChI Key: SJCUPJATWUWGAV-UHFFFAOYSA-N
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Description

Ethylene glycol diacetoacetate is an organic compound with the molecular formula C10H14O6. It is an ester derived from ethylene glycol and acetoacetic acid. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.

Scientific Research Applications

Ethylene glycol diacetoacetate has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of various esters and ketones.

    Biology: The compound is used in biochemical studies to investigate enzyme-catalyzed reactions involving esters.

    Medicine: this compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: It is used in the production of polymers and resins, where it acts as a cross-linking agent to enhance the mechanical properties of the final product.

Safety and Hazards

EGDA is combustible and containers may explode when heated . It is recommended to keep the product away from heat and sources of ignition . In case of fire, use CO2, dry chemical, or foam for extinction . It is also advised to store EGDA in a well-ventilated place .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylene glycol diacetoacetate can be synthesized through the esterification of ethylene glycol with acetoacetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification of ethylene glycol and acetoacetic acid in the presence of a suitable catalyst. The reaction mixture is then subjected to distillation to separate the ester from any unreacted starting materials and by-products. The purified ester is collected and stored under appropriate conditions to prevent degradation.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidation products, depending on the oxidizing agent used.

    Reduction: The compound can be reduced to form ethylene glycol and acetoacetic acid under specific conditions.

    Substitution: this compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: Oxidation products may include carboxylic acids and ketones.

    Reduction: Reduction typically yields ethylene glycol and acetoacetic acid.

    Substitution: Substitution reactions can produce a wide range of products, depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ethylene glycol diacetoacetate involves its ability to undergo esterification and hydrolysis reactions. In biological systems, the compound can be hydrolyzed by esterases to release ethylene glycol and acetoacetic acid, which can then participate in various metabolic pathways. The molecular targets and pathways involved in these reactions depend on the specific enzymes and conditions present in the system.

Comparison with Similar Compounds

    Ethylene glycol diacetate: Another ester of ethylene glycol, used in similar applications but with different chemical properties.

    Diethylene glycol diacetoacetate: A related compound with two ethylene glycol units, offering different reactivity and applications.

    Propylene glycol diacetoacetate: A similar ester derived from propylene glycol, used in various industrial applications.

Uniqueness: this compound is unique due to its specific ester structure, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and form stable complexes makes it valuable in both research and industrial applications.

Properties

IUPAC Name

2-(3-oxobutanoyloxy)ethyl 3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O6/c1-7(11)5-9(13)15-3-4-16-10(14)6-8(2)12/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJCUPJATWUWGAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)OCCOC(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00203019
Record name Ethylene glycol diacetoacetate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5459-04-1
Record name Butanoic acid, 3-oxo-, 1,2-ethanediyl ester
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Record name Ethylene glycol diacetoacetate
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Record name NSC24317
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24317
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Record name Ethylene glycol diacetoacetate
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Record name Ethylene diacetoacetate
Source European Chemicals Agency (ECHA)
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Record name ETHYLENE GLYCOL DIACETOACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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